4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The chloro, hydroxy, and trifluoromethyl groups are introduced through selective halogenation, hydroxylation, and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 4-Chloro-3-nitrobenzaldehyde
- 3-Hydroxy-5-(trifluoromethyl)benzoic acid
Uniqueness
4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups and biphenyl structure. The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.
Biological Activity
4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C15H10ClF3O3
- Molecular Weight : 330.69 g/mol
- CAS Number : 1951451-61-8
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of biphenyl carboxylic acids have shown promising results in inhibiting cell growth in vitro.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5e | A549 | 20 | Induces apoptosis and cell cycle arrest in G0/G1 phase |
5f | NCI-H460 | 15 | Induces apoptosis via mitochondrial pathway |
The mechanisms by which these compounds exert their biological effects typically involve:
- Induction of Apoptosis : Compounds induce programmed cell death, which is crucial for eliminating cancer cells.
- Cell Cycle Arrest : Many biphenyl derivatives have been shown to halt the progression of the cell cycle, particularly at the G0/G1 phase, thus preventing proliferation.
Structure-Activity Relationship (SAR)
The biological activity of biphenyl carboxylic acids is significantly influenced by their structural components:
- Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency by increasing lipophilicity and cellular uptake.
- Hydroxyl Groups : Hydroxyl groups can participate in hydrogen bonding, improving binding affinity to biological targets.
Case Studies
In a study investigating the effects of various biphenyl derivatives:
- Compound 5e was found to have an IC50 value of 20 µM against A549 cells, demonstrating a strong potential as an anticancer agent. This compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase.
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-4-2-7(5-10(11)14(16,17)18)9-3-1-8(13(20)21)6-12(9)19/h1-6,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHVLONLGXPFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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